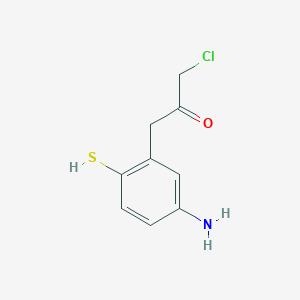
1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone group. The synthetic routes may include:
Step 1: Introduction of difluoromethyl groups via radical trifluoromethylation reactions.
Step 2: Formation of the chloropropanone moiety through chlorination reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The chloropropanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,4-Disubstituted maleimides: Explored for their biological activities.
Propiedades
Fórmula molecular |
C11H9ClF4O |
|---|---|
Peso molecular |
268.63 g/mol |
Nombre IUPAC |
1-[3,4-bis(difluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c1-5(17)9(12)6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4,9-11H,1H3 |
Clave InChI |
YUIZSEKXMXQVNO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)C(F)F)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)




![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)




